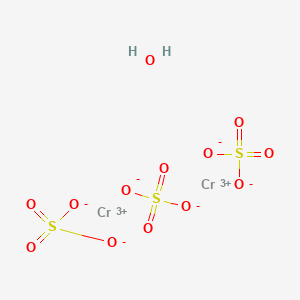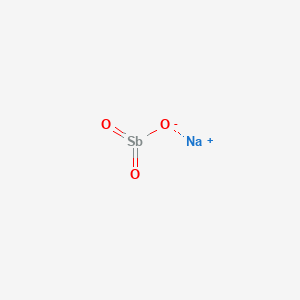![molecular formula C₁₆H₄₆Ca₃N₄O₂₄ B1144396 N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate CAS No. 940963-10-0](/img/no-structure.png)
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate, also known as EDTA Calcium Disodium, is a chemical compound that is widely used in scientific research. It is a chelating agent that can bind to metal ions, such as calcium, and prevent them from interfering with biological processes. EDTA Calcium Disodium has various applications in the laboratory, including as a buffer, a stabilizer, and a preservative.
Mécanisme D'action
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium works by binding to metal ions, such as calcium, and forming a complex that is excreted from the body. This mechanism of action is known as chelation. N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium has a high affinity for calcium ions, which makes it an effective chelating agent for this metal. By chelating calcium ions, N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium can prevent them from interfering with biological processes, such as enzyme activity and cell signaling.
Effets Biochimiques Et Physiologiques
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium has various biochemical and physiological effects. It can inhibit the activity of enzymes that require calcium ions as a cofactor, such as blood clotting enzymes. It can also interfere with the absorption of calcium in the gut, which can lead to hypocalcemia. In addition, N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium can chelate other metal ions, such as lead and mercury, which can be toxic to the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium has several advantages for lab experiments. It is a versatile chelating agent that can bind to a wide range of metal ions. It is also soluble in water, which makes it easy to use in aqueous solutions. However, N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium has some limitations. It can interfere with the activity of enzymes that require metal ions as a cofactor, which can affect the results of biochemical assays. In addition, N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium can chelate metal ions that are necessary for biological processes, which can lead to unintended effects.
Orientations Futures
There are several future directions for research on N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium. One area of research is the development of new chelating agents that are more selective for specific metal ions. Another area of research is the investigation of the physiological effects of N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium in vivo, particularly in relation to calcium homeostasis. Finally, there is a need for further research on the potential toxic effects of N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium, particularly in relation to long-term exposure.
Méthodes De Synthèse
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium is synthesized by reacting ethylenediamine tetraacetic acid (N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate) with calcium hydroxide. The reaction produces a white crystalline powder that is soluble in water. The synthesis method is well-established and has been used for many years in the production of N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium.
Applications De Recherche Scientifique
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium has various scientific research applications. It is commonly used as a buffer in biochemical assays, where it helps to maintain a stable pH. It is also used as a stabilizer in pharmaceuticals, where it can prevent degradation of active ingredients. In addition, N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate Calcium Disodium is used as a preservative in food and cosmetics, where it can prevent spoilage and extend shelf life.
Propriétés
Numéro CAS |
940963-10-0 |
|---|---|
Nom du produit |
N-(Carboxymethyl)-N-[2-[(carboxymethyl)amino]ethyl]-glycine Calcium Salt Hydrate |
Formule moléculaire |
C₁₆H₄₆Ca₃N₄O₂₄ |
Poids moléculaire |
798.78 |
Synonymes |
Ethylenediamine N,N,N’-Triacetic Acid Calcium Salt Hydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)